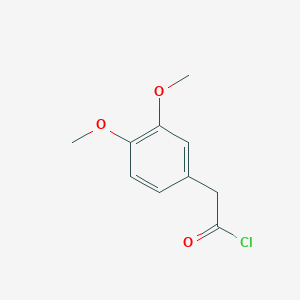

(3,4-Dimethoxyphenyl)acetyl chloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJIMTPENIGDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394078 | |

| Record name | (3,4-Dimethoxyphenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10313-60-7 | |

| Record name | (3,4-Dimethoxyphenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-Dimethoxyphenyl)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3,4-Dimethoxyphenyl)acetyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(3,4-Dimethoxyphenyl)acetyl chloride , also known as homoveratryl chloride, is a pivotal reagent in organic synthesis, particularly valued within the pharmaceutical and agrochemical industries. Its unique structure, featuring a reactive acyl chloride group and an electron-rich dimethoxy-substituted phenyl ring, makes it a versatile building block for a variety of complex molecules. This guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications, with a focus on practical insights for laboratory and development settings.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its safe handling and effective use in synthesis. The compound is a solid at room temperature with a relatively low melting point. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 10313-60-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [1][2][3] |

| Molecular Weight | 214.65 g/mol | [1][2][4] |

| Appearance | Solid | [1] |

| Melting Point | 40-43 °C | [1][4] |

| Boiling Point | 118-119 °C at 0.2 mmHg | [1][4] |

| Density | 1.245 g/mL at 25 °C | [1][4][5] |

| Refractive Index | n20/D 1.5489 | [1][4] |

| InChI Key | QBJIMTPENIGDOG-UHFFFAOYSA-N | [1][6] |

| SMILES | COc1ccc(CC(Cl)=O)cc1OC | [1][5] |

Synthesis and Mechanism

The most common and efficient method for the preparation of this compound is the reaction of 3,4-Dimethoxyphenylacetic acid with thionyl chloride (SOCl₂).[6][7] This reaction proceeds through a well-established nucleophilic acyl substitution mechanism.

Causality in Experimental Choice: Thionyl chloride is the reagent of choice for this transformation due to several factors. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[8] This simplifies the purification process. Furthermore, the reaction is generally high-yielding and can be performed under relatively mild conditions.

Mechanism Overview:

-

Nucleophilic Attack: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.[9][10][11]

-

Intermediate Formation: A chlorosulfite intermediate is formed, which is a much better leaving group than the original hydroxyl group.[9]

-

Nucleophilic Acyl Substitution: A chloride ion, generated in the reaction, acts as a nucleophile and attacks the carbonyl carbon.[8][9]

-

Product Formation: The tetrahedral intermediate collapses, leading to the formation of the acyl chloride and the release of sulfur dioxide and a chloride ion.[8][11]

Detailed Experimental Protocol:

A robust and reproducible protocol for the synthesis of this compound is as follows[6][7]:

-

Reaction Setup: In a well-ventilated fume hood, suspend 3,4-dimethoxyphenylacetic acid (549.4 g) in methylene chloride (600 ml) in a suitable reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap.

-

Reagent Addition: With stirring, add thionyl chloride (600 ml) dropwise to the suspension over a period of 2 hours. The reaction is exothermic and will generate gaseous byproducts (SO₂ and HCl). Maintain a controlled addition rate to manage the reaction temperature and gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The evolution of gas will gradually cease over approximately 16 hours.

-

Completion and Workup: Once gas evolution has stopped, heat the mixture to reflux for one hour to ensure the reaction goes to completion.

-

Purification: After cooling, remove the volatile components (excess thionyl chloride and methylene chloride) under reduced pressure. The crude residue is then purified by vacuum distillation to yield pure this compound.

Applications in Organic Synthesis and Drug Development

This compound is a valuable intermediate in the synthesis of numerous biologically active compounds. Its utility stems from the high reactivity of the acyl chloride group, allowing for the facile formation of esters, amides, and ketones through reactions with various nucleophiles.

Key Applications:

-

Pharmaceutical Synthesis: It is a key precursor in the synthesis of various pharmaceuticals. For instance, it has been utilized in the preparation of homo veratryl nitrile (HVN) and isomeric naphthalene sulphonyl compounds.[1][4] Derivatives have also been investigated for their potential as melanin inhibitors and anticancer agents.[12]

-

Papaverine Synthesis: A notable application is in the synthesis of papaverine, an opium alkaloid used as an antispasmodic.[13] In one synthetic route, this compound is reacted with 3,4-dimethoxyphenylethylamine in an acylation reaction, which is a key step towards the final papaverine structure.[14] More recent and greener synthetic routes for papaverine have also been developed, sometimes avoiding the acyl chloride intermediate to reduce hazards.[15]

-

Agrochemical Development: The compound is also significant in the development of new agrochemicals.[12]

-

Material Science: Research has shown its use in grafting onto multi-walled carbon nanotubes (MWCNTs) to improve interfacial interactions in composite materials.[12]

-

Antibiotic Development: The broader class of acyl chlorides is crucial in the synthesis of β-lactam antibiotics. The properties of the acyl chloride, such as molar mass and functional groups, can influence the efficacy of the final antibiotic.[16]

Sources

- 1. This compound 98 10313-60-7 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. angenesci.com [angenesci.com]

- 4. HOMOVERATRYL CHLORIDE | 10313-60-7 [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

- 12. This compound | 10313-60-7 | Benchchem [benchchem.com]

- 13. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]

- 14. CN105541714A - Preparation methods of papaverine and papaverine hydrochloride - Google Patents [patents.google.com]

- 15. orgchemres.org [orgchemres.org]

- 16. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]

Foreword: The Role of (3,4-Dimethoxyphenyl)acetyl chloride in Modern Synthesis

An In-Depth Technical Guide to (3,4-Dimethoxyphenyl)acetyl chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This compound, also known by its synonym Homoveratroyl chloride, is more than a mere chemical intermediate; it is a cornerstone in the construction of complex molecular architectures, particularly within the realm of medicinal chemistry. Its true value is realized in its ability to serve as a versatile building block for isoquinoline alkaloids, a class of compounds renowned for their potent physiological activities. This guide moves beyond a simple recitation of facts to provide a deeper understanding of its synthesis, reactivity, and application. We will explore the causality behind experimental protocols and the mechanistic logic that governs its transformations, empowering researchers to leverage this reagent with both confidence and creativity.

Core Chemical and Physical Properties

This compound is a solid at room temperature, valued for the reactive acyl chloride group attached to a dimethoxy-substituted phenylacetyl scaffold.[1] This structure is fundamental to its utility in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 10313-60-7 | [2] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [2][3] |

| Molecular Weight | 214.65 g/mol | |

| Appearance | Solid | [1] |

| Melting Point | 40-43 °C (lit.) | [3] |

| Boiling Point | 118-119 °C at 0.2 mmHg (lit.) | [3] |

| Density | 1.245 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.5489 (lit.) | |

| Synonyms | Homoveratroyl chloride, 2-(3,4-dimethoxyphenyl)acetyl Chloride | [3] |

Synthesis and Purification: A Validated Protocol

The most common and reliable synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 3,4-dimethoxyphenylacetic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts (HCl and SO₂), which are gaseous.[4][5][6]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is based on established and published procedures.[4][5]

Objective: To convert 3,4-dimethoxyphenylacetic acid into this compound with high purity.

Materials:

-

3,4-dimethoxyphenylacetic acid (1 equivalent)

-

Thionyl chloride (SOCl₂) (approx. 2 equivalents)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Nitrogen or Argon gas supply

-

Round-bottom flask, reflux condenser, dropping funnel, and distillation apparatus

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 3,4-dimethoxyphenylacetic acid (e.g., 549.4 g) in anhydrous dichloromethane (e.g., 600 mL).[4][5] Equip the flask with a magnetic stirrer, a dropping funnel, and a reflux condenser vented to a scrubber (to neutralize HCl and SO₂ gas).

-

Reagent Addition: Slowly add thionyl chloride (e.g., 600 mL) dropwise to the stirred suspension over a period of 2 hours.[4][5] The slow addition is critical to control the exothermic reaction and the rate of gas evolution.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution, which typically takes around 16 hours.[4][5] The suspension will gradually become a clear solution as the starting material is converted to the soluble acid chloride.

-

Completion and Workup: Once gas evolution has ceased, heat the mixture to reflux for one hour to ensure the reaction goes to completion.[4][5]

-

Purification: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The crude residue is then purified by vacuum distillation to yield the final product.[4][5]

Causality and Trustworthiness:

-

Anhydrous Conditions: The use of anhydrous solvent and a dry apparatus is paramount. Acyl chlorides are highly moisture-sensitive and will readily hydrolyze back to the carboxylic acid in the presence of water.[7][8]

-

Thionyl Chloride Stoichiometry: An excess of thionyl chloride is used to drive the reaction to completion and can also serve as a co-solvent.

-

Reflux Step: The final reflux period ensures that any remaining carboxylic acid is converted, maximizing the yield.

-

Vacuum Distillation: This is the definitive purification step, separating the desired acyl chloride from non-volatile impurities and decomposition products.

Synthesis Workflow Diagram

Caption: Mechanism of amide formation via nucleophilic acyl substitution.

B. The Bischler-Napieralski Reaction: Gateway to Isoquinolines

The Bischler-Napieralski reaction is a powerful intramolecular electrophilic aromatic substitution that forges the core of 3,4-dihydroisoquinolines. [9][10]This reaction is central to the synthesis of numerous alkaloids, including papaverine. [11][12]It involves the cyclization of a β-phenylethylamide, which is readily prepared from this compound.

Step 1: Amide Formation: this compound is first reacted with a phenethylamine (like homoveratrylamine) to form the necessary amide precursor.

Step 2: Cyclization: The amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), under heating to induce cyclization. [9][13]

The mechanism is believed to proceed through the formation of a highly electrophilic nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring. [9][10]

Caption: Key steps of the Bischler-Napieralski cyclization mechanism.

Application Spotlight: Synthesis of Papaverine

The synthesis of the vasodilator papaverine is a classic application that showcases the strategic importance of this compound. [11][12]The process leverages the Bischler-Napieralski reaction as its key ring-forming step. [14]

Synthetic Pathway to Papaverine

-

Amide Formation: this compound is reacted with homoveratrylamine (2-(3,4-dimethoxyphenyl)ethan-1-amine) to yield the N-(2-(3,4-dimethoxyphenyl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide precursor. [12]2. Cyclization (Bischler-Napieralski): The amide is cyclized using POCl₃ to form 3,4-dihydropapaverine. [12][14]3. Dehydrogenation: The resulting 3,4-dihydropapaverine is dehydrogenated (aromatized) to yield papaverine. This is often achieved by heating with a catalyst like palladium on carbon (Pd/C) in a high-boiling solvent like mesitylene or tetralin. [12][15]

Caption: Synthetic route from this compound to Papaverine.

Analytical Characterization

While specific spectra are lot-dependent, the structural features of this compound give rise to predictable analytical signatures. Supplier specifications confirm identity via IR and NMR spectroscopy. [1]

-

¹H NMR: Expected signals would include two singlets for the methoxy groups (~3.9 ppm), a singlet for the α-methylene protons (~4.0-4.2 ppm, deshielded by the carbonyl chloride), and a set of multiplets in the aromatic region (~6.8-7.0 ppm) corresponding to the three aromatic protons.

-

¹³C NMR: Key signals would include the carbonyl carbon (~172 ppm), carbons attached to the methoxy groups (~149 ppm), and the α-methylene carbon (~50 ppm).

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the acyl chloride would be expected at a high frequency, typically in the range of 1785-1815 cm⁻¹.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires strict safety protocols. [8]

GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Corrosion, Exclamation Mark | Danger | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. |

Data sourced from Sigma-Aldrich.

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of corrosive vapors. [7][16]* PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield. [8]* Inert Atmosphere: For transfers and reactions, use an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture. [7][8]

Storage

-

Store in a tightly sealed container in a cool, dry, well-ventilated area. [17]* Keep away from water, alcohols, bases, and oxidizing agents, as it reacts violently with these substances. [7]* The material is classified under Storage Class 8A: Combustible, corrosive hazardous materials.

Spill and Disposal

-

In case of a spill, evacuate the area. Absorb the spill with an inert, dry material like sand or vermiculite and place it in a sealed container for disposal. [17]Do not use water. [16]* Dispose of waste in accordance with all local, state, and federal regulations.

References

-

Elad, D., & Ginsburg, D. (1952). The synthesis of papaverine. Bulletin on Narcotics, 1952(3), 27-34. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

- Google Patents. (2016). CN105541714A - Preparation methods of papaverine and papaverine hydrochloride.

-

INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) 3,4-Dimethoxyphenyl-acetic acid chloride. Retrieved from [Link]

-

Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

-

Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Organic Syntheses. (2000). THE SYNTHESIS OF 2-ALKYL-4-PYRONES FROM MELDRUM'S ACID. Org. Synth., 77, 114. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Angene Chemical. (n.d.). This compound(CAS# 10313-60-7). Retrieved from [Link]

-

Inorganic Chemistry Research. (2021). Green Synthesis of Papaverine one of Opium Alkaloids in Water. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

-

Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. HOMOVERATRYL CHLORIDE | 10313-60-7 [chemicalbook.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 7. fishersci.com [fishersci.com]

- 8. download.basf.com [download.basf.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Bischler-Napieralski Reaction [organic-chemistry.org]

- 11. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]

- 12. PAPAVERINE synthesis - chemicalbook [chemicalbook.com]

- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 14. CN105541714A - Preparation methods of papaverine and papaverine hydrochloride - Google Patents [patents.google.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 17. carlroth.com [carlroth.com]

The Cornerstone of Isoquinoline Synthesis: A Technical Guide to (3,4-Dimethoxyphenyl)acetyl Chloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on (3,4-Dimethoxyphenyl)acetyl chloride. Also known by its synonym, homoveratroyl chloride, this reactive intermediate is a critical building block in the synthesis of a wide array of pharmacologically significant molecules, most notably isoquinoline alkaloids. This document provides an in-depth exploration of its chemical properties, a validated synthesis protocol, characterization data, and its pivotal role in synthetic organic chemistry.

Core Molecular Attributes

This compound is a bifunctional organic compound featuring an electron-rich dimethoxy-substituted benzene ring and a highly reactive acyl chloride group. These structural motifs dictate its chemical behavior and utility as a synthetic precursor.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁ClO₃ | [1][2] |

| Molecular Weight | 214.65 g/mol | [1][3] |

| CAS Number | 10313-60-7 | [3] |

| Appearance | Solid | |

| Melting Point | 40-43 °C (lit.) | |

| Boiling Point | 118-119 °C at 0.2 mmHg (lit.) | |

| Density | 1.245 g/mL at 25 °C (lit.) |

Synthesis and Purification: A Validated Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of the corresponding carboxylic acid, (3,4-Dimethoxyphenyl)acetic acid, using thionyl chloride (SOCl₂). This method is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.

Causality of Reagent Choice

-

(3,4-Dimethoxyphenyl)acetic Acid: This starting material is commercially available and provides the core carbon skeleton and the electron-donating methoxy groups, which are crucial for subsequent cyclization reactions.

-

Thionyl Chloride (SOCl₂): It is a highly effective chlorinating agent for carboxylic acids. The reaction proceeds through a nucleophilic acyl substitution mechanism. The use of an excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

-

Methylene Chloride (DCM): This solvent is chosen for its inertness under the reaction conditions and its ability to dissolve the starting material and intermediates. Its relatively low boiling point facilitates its removal after the reaction.

Experimental Protocol

Reaction: Conversion of (3,4-Dimethoxyphenyl)acetic acid to this compound.[4]

Materials:

-

(3,4-Dimethoxyphenyl)acetic acid

-

Thionyl chloride (SOCl₂)

-

Methylene chloride (CH₂Cl₂, anhydrous)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Dropping funnel

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask, suspend (3,4-Dimethoxyphenyl)acetic acid in anhydrous methylene chloride.

-

With stirring, add thionyl chloride dropwise from a dropping funnel over a period of 2 hours. The reaction is exothermic and will evolve HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the mixture to stir at room temperature. The evolution of gas will continue for several hours (approximately 16 hours).[4]

-

Once the gas evolution has ceased, heat the mixture to reflux for one hour to ensure the reaction goes to completion.[4]

-

Cool the reaction mixture to room temperature.

-

Remove the volatile components (excess thionyl chloride and methylene chloride) under reduced pressure using a rotary evaporator.

-

The crude residue is then purified by vacuum distillation to yield pure this compound.[4]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Workflow for the Synthesis of this compound."

Characterization and Quality Control

Ensuring the identity and purity of the synthesized this compound is paramount for its successful use in subsequent reactions.

Spectroscopic Analysis

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is a key tool for structural verification. Expected characteristic signals include:

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the two methoxy carbons, the methylene carbon, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1780-1815 cm⁻¹ is characteristic of the C=O stretch of an acyl chloride.

Note: While characteristic ¹H NMR data is available, a complete, publicly available, and citable high-resolution spectrum for this compound is not readily found in the literature. Researchers should acquire their own spectral data for full characterization.

Reactivity and Applications in Drug Development

The high reactivity of the acyl chloride functional group makes this compound a versatile reagent. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and arenes (in Friedel-Crafts acylation).

The Bischler-Napieralski Reaction: A Gateway to Isoquinolines

A primary application of this compound in drug development is in the Bischler-Napieralski reaction . This reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which are precursors to a vast number of isoquinoline alkaloids with diverse biological activities.

The reaction involves the intramolecular electrophilic cyclization of a β-arylethylamide. This compound is used to acylate a suitable phenethylamine to form the necessary amide precursor. The electron-donating methoxy groups on the aromatic ring of the acyl chloride activate the ring, facilitating the subsequent cyclization step.

Case Study: Synthesis of Papaverine

A prominent example of the utility of this compound is in the synthesis of Papaverine , an opium alkaloid used as an antispasmodic and vasodilator.

The synthesis involves the following key steps:

-

Amide Formation: this compound is reacted with 3,4-dimethoxyphenethylamine to form the corresponding N-acylated intermediate.

-

Cyclization (Bischler-Napieralski): The amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), to effect the cyclization to 3,4-dihydropapaverine.

-

Dehydrogenation: The resulting dihydroisoquinoline is dehydrogenated to yield papaverine.

dot graph TD { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12];

} caption: "Synthetic pathway to Papaverine utilizing this compound."

Safety and Handling

Acyl chlorides are hazardous reagents and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

-

Corrosive: this compound is corrosive and can cause severe skin burns and eye damage.

-

Moisture Sensitive: It reacts violently with water and other protic solvents to release corrosive hydrogen chloride gas. All glassware must be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the construction of complex molecular architectures found in natural products and pharmaceutical agents. Its utility is exemplified in the synthesis of isoquinoline alkaloids like Papaverine via the Bischler-Napieralski reaction. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in research and development.

References

-

ScienceOpen. Supporting Information. [Link]

-

The Royal Society of Chemistry. Copies of 1H, 13C, 19F NMR spectra. [Link]

-

The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

-

SpectraBase. This compound. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

Angene Chemical. This compound. [Link]

-

Synthesis and NMR Study of Novel Acyclonucleosides Derived from Pyrazolo[3,4-d][4][5][6]triazines with Alkyl. [Link]

Sources

(3,4-Dimethoxyphenyl)acetyl chloride physical properties (melting point, boiling point, density)

An In-Depth Technical Guide to the Physical Properties of (3,4-Dimethoxyphenyl)acetyl Chloride

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound, also known as homoveratroyl chloride, is a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its utility as a reactant stems from the reactive acyl chloride group, which readily participates in acylation reactions.[4] A thorough understanding of its physical properties is paramount for researchers and chemical engineers in designing, optimizing, and safely scaling up synthetic processes. This guide provides a detailed examination of the key physical characteristics of this compound, supported by established experimental protocols for their determination.

Core Physical Properties at a Glance

The physical state and thermal behavior of a compound are critical parameters for handling, storage, and reaction setup. This compound is a solid at ambient temperature, a fact corroborated by its melting point.[2][5] The following table summarizes its principal physical properties as documented in the literature.

| Physical Property | Value | Conditions | Source(s) |

| Melting Point | 40-43 °C | Atmospheric Pressure | [2][5][6] |

| Boiling Point | 118-119 °C | 0.2 mmHg (Reduced Pressure) | [2][5] |

| Density | 1.245 g/mL | 25 °C | [2][5][7] |

In-Depth Analysis of Physical Properties

Melting Point: The Solid State

With a melting point range of 40-43 °C, this compound exists as a solid under standard laboratory conditions (typically ~20-25 °C).[2][5][6] This property is advantageous for storage and handling, as solids are generally less volatile and easier to weigh and dispense accurately compared to liquids. The narrow range of the melting point reported in literature is indicative of a relatively pure compound. The determination of a sharp melting point is a classic and reliable method for assessing the purity of a crystalline solid.

Boiling Point: Thermal Stability Under Vacuum

The reported boiling point of 118-119 °C is specified at a reduced pressure of 0.2 mmHg.[2][5] This is a critical detail. Acyl chlorides, particularly those with complex aromatic structures, can be susceptible to decomposition at elevated temperatures. Attempting to distill this compound at atmospheric pressure (760 mmHg) would require a significantly higher temperature, increasing the risk of degradation, polymerization, or unwanted side reactions. Vacuum distillation is, therefore, the required method for its purification, allowing the compound to vaporize at a much lower, non-destructive temperature.

Density: Mass-to-Volume Relationship

The density is reported as 1.245 g/mL at 25 °C, indicating that it is significantly denser than water.[2][5][7] This value is essential for process calculations, such as determining the mass of a substance in a given volume for reactions carried out in volumetric glassware or for calculating mass transfer in larger-scale reactor systems.

Experimental Determination Protocols

To ensure the integrity of experimental results, it is crucial to employ standardized and validated methods for determining physical properties. The following sections detail the protocols for measuring the melting point, boiling point, and density of this compound.

Protocol 1: Melting Point Determination

The melting point is determined by heating a small sample of the solid and observing the temperature range over which it transitions to a liquid.

Methodology:

-

Sample Preparation: A small quantity of dry this compound is finely crushed into a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Causality: A slow heating rate is essential to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading. A broad melting range can indicate the presence of impurities.

Caption: Workflow for Melting Point Determination.

Protocol 2: Boiling Point Determination (Under Reduced Pressure)

This protocol describes the distillation of the compound under vacuum to determine its boiling point without causing thermal degradation.

Methodology:

-

Apparatus Assembly: A vacuum distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. All glass joints must be properly sealed.

-

Sample Charging: The this compound is placed into the round-bottom flask along with boiling chips or a magnetic stir bar.

-

Vacuum Application: The system is connected to a vacuum pump, and the pressure is slowly reduced to the desired level (e.g., 0.2 mmHg), monitored by a manometer.

-

Heating: The flask is gently heated using a heating mantle.

-

Observation: The temperature is recorded when the liquid boils and a stable ring of condensate is observed on the thermometer bulb. This stable temperature is the boiling point at that specific pressure.

Causality: Reducing the pressure above the liquid lowers the temperature required to reach its vapor pressure, thus preventing decomposition. The stable condensate ring indicates that the vapor phase composition is in equilibrium with the liquid phase, providing an accurate boiling point.

Caption: Workflow for Vacuum Distillation Boiling Point.

Protocol 3: Density Determination

The density is determined by precisely measuring the mass of a known volume of the substance.

Methodology:

-

Preparation: A clean, dry pycnometer (a flask of a known, precise volume) is weighed accurately (m1).

-

Sample Filling: The pycnometer is filled with this compound. Since it is a solid, it must first be gently melted in a controlled temperature bath slightly above its melting point. Care must be taken to avoid air bubbles.

-

Equilibration & Weighing: The filled pycnometer is brought to a constant temperature (25 °C) in a water bath. Any excess liquid is removed, and the pycnometer is dried and weighed again (m2).

-

Calibration: The process is repeated with a reference substance of known density, typically deionized water, to calibrate the exact volume of the pycnometer at the measurement temperature.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m2 - m1) / V, where V is the calibrated volume of the pycnometer.

Causality: Using a pycnometer and controlling the temperature ensures that a highly accurate and reproducible volume is measured, which is critical for an accurate density calculation. Melting the solid allows it to conform perfectly to the pycnometer's volume.

Caption: Workflow for Density Determination via Pycnometry.

References

-

This compound - LookChem . LookChem. [Link]

-

This compound - Stenutz . Stenutz. [Link]

-

Acetyl chloride - Wikipedia . Wikipedia. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. HOMOVERATRYL CHLORIDE | 10313-60-7 [chemicalbook.com]

- 3. 2-(3,4-Dimethoxyphenyl)acetyl chloride - CAS:10313-60-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. Acetyl chloride - Wikipedia [en.wikipedia.org]

- 5. (3,4-二甲氧基苯基)乙酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound [stenutz.eu]

(3,4-Dimethoxyphenyl)acetyl chloride reactivity and mechanism of action

An In-Depth Technical Guide to (3,4-Dimethoxyphenyl)acetyl Chloride: Reactivity, Mechanisms, and Synthetic Applications

Abstract

This compound, also known as homoveratryl chloride, is a highly reactive acyl chloride that serves as a pivotal intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. This guide provides a comprehensive analysis of its core reactivity, detailed reaction mechanisms, field-proven experimental protocols, and its critical role in the synthesis of significant drug molecules such as Papaverine and Verapamil. The content is structured to deliver not just procedural steps but the underlying chemical principles, offering researchers and drug development professionals a robust resource for leveraging this versatile reagent.

Introduction to this compound

This compound (CAS No. 10313-60-7) is a bifunctional organic compound featuring a reactive acyl chloride group and an electron-rich dimethoxy-substituted benzene ring.[1][2] This unique combination of functional groups makes it an essential building block for constructing complex molecular architectures. The acyl chloride moiety provides a potent electrophilic site for nucleophilic acyl substitution, while the dimethoxy-phenyl group, also known as a veratryl group, is a common structural motif in numerous biologically active compounds. Its primary utility is found in the pharmaceutical sector, where it serves as a key precursor for isoquinoline alkaloids and phenylalkylamine derivatives that form the core of several therapeutic agents.[3][4][5]

Physicochemical Properties & Safety Data

A thorough understanding of the compound's physical properties is essential for its proper handling, storage, and use in experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10313-60-7 | [2][6] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [1][2] |

| Molecular Weight | 214.65 g/mol | [1][2] |

| Appearance | Solid | [1][7] |

| Melting Point | 40-43 °C | [1][7] |

| Boiling Point | 118-119 °C at 0.2 mmHg | [1][7] |

| Density | 1.245 g/mL at 25 °C | [1][7] |

| Refractive Index (n²⁰/D) | 1.5489 | [1][7] |

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[7][8] It is classified as a dangerous good for transport.[2]

-

Corrosivity: It can cause severe skin burns and eye damage.[7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.

-

Moisture Sensitivity: Like all acyl chlorides, it reacts violently with water in a highly exothermic hydrolysis reaction to produce the corresponding carboxylic acid (3,4-dimethoxyphenylacetic acid) and corrosive hydrogen chloride gas.[9][10] Therefore, it must be handled under anhydrous conditions, preferably in an inert atmosphere (e.g., nitrogen or argon).[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water and other nucleophiles.[8]

Core Reactivity Principles: The Acyl Chloride Functional Group

The reactivity of this compound is dictated by the electronic properties of the acyl chloride group (-COCl). The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms inductively pull electron density away from the carbon, rendering it highly electron-deficient (electrophilic) and thus an excellent target for nucleophiles.[11][12]

The general mechanism for its reactions with nucleophiles is a nucleophilic addition-elimination process.[13][14][15] This two-step mechanism is fundamental to understanding its synthetic transformations.

Caption: General Nucleophilic Addition-Elimination Mechanism.

Key Synthetic Methodologies

Synthesis of this compound

The most direct and common laboratory synthesis involves the chlorination of the parent carboxylic acid, 3,4-dimethoxyphenylacetic acid, using thionyl chloride (SOCl₂).

Causality: Thionyl chloride is an excellent choice for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[16] This facilitates their removal from the reaction mixture, driving the equilibrium towards the product side and simplifying purification.

Caption: Workflow for the Synthesis of the Title Compound.

Experimental Protocol: [16]

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

-

Charging the Flask: Suspend 3,4-dimethoxyphenylacetic acid (e.g., 549.4 g) in a suitable anhydrous solvent like methylene chloride (600 ml).[16]

-

Addition of Reagent: Add thionyl chloride (600 ml) dropwise from the addition funnel over a period of 2 hours with constant stirring. The reaction is exothermic and will generate gas.[16]

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by the cessation of gas evolution (typically around 16 hours).[16]

-

Completion: To ensure the reaction goes to completion, gently heat the mixture to reflux for an additional hour.[16]

-

Workup: Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation).

-

Purification: Purify the resulting crude acyl chloride by vacuum distillation to yield the final product.[16]

Nucleophilic Acyl Substitution: Esterification

The reaction with alcohols is a cornerstone of acyl chloride chemistry, producing esters in a rapid and often quantitative manner.[13][17]

Causality: This reaction is highly favorable because acyl chlorides are significantly more reactive than their corresponding carboxylic acids.[11] The reaction is essentially irreversible due to the formation of the stable ester and the evolution of HCl gas. Often, a non-nucleophilic base like pyridine or triethylamine is added to scavenge the HCl byproduct, preventing potential acid-catalyzed side reactions and driving the reaction to completion.[9]

Caption: Mechanism of Esterification.

Representative Protocol (Esterification with Ethanol):

-

Setup: In a dry, inert atmosphere, dissolve this compound in an anhydrous solvent (e.g., dichloromethane or diethyl ether). Cool the solution in an ice bath (0 °C).

-

Addition: Slowly add a solution of ethanol (1.0 equivalent) and a non-nucleophilic base like pyridine (1.1 equivalents) in the same solvent.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography if necessary.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

This compound can act as the electrophile in Friedel-Crafts acylation to attach the 3,4-dimethoxyphenylacetyl group to another aromatic ring.

Causality: This reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[18][19] The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the C-Cl bond to the point of breaking, forming a highly electrophilic, resonance-stabilized acylium ion .[19] This potent electrophile is then attacked by the nucleophilic aromatic ring. Unlike Friedel-Crafts alkylation, the acylation reaction is not prone to poly-substitution because the product (a ketone) is deactivated towards further electrophilic attack.[20]

Caption: Synthetic Workflow for Papaverine.

Synthesis of Verapamil

Verapamil is a calcium channel blocker used to treat hypertension, angina, and cardiac arrhythmia. [3]21acetyl chloride or its parent acid is a fundamental building block in many synthetic routes to Verapamil. [22][23]Although various synthetic strategies exist, a common approach involves creating a key nitrile intermediate. The dimethoxyphenylacetyl moiety from the acyl chloride ultimately forms one of the terminal aromatic groups in the final Verapamil structure. [24]

Conclusion

This compound is a potent and versatile chemical intermediate whose value is firmly established in organic synthesis. Its high reactivity, governed by the principles of nucleophilic acyl substitution, allows for the efficient formation of esters, amides, and ketones. This reactivity profile has been expertly harnessed by medicinal chemists and process development scientists to construct the complex scaffolds of critical drugs like Papaverine and Verapamil. A comprehensive understanding of its reaction mechanisms, coupled with strict adherence to safety protocols due to its corrosive and moisture-sensitive nature, enables researchers to effectively and safely utilize this important synthetic tool.

References

-

reaction between acyl chlorides and alcohols - addition / elimination - Chemguide. [Link]

-

This compound(CAS# 10313-60-7 ) - angenechemical.com. [Link]

-

Addition & Elimination Reactions in Acyl Chlorides - Chemistry LibreTexts. [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. [Link]

- US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google P

- WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google P

-

Reactions of Acyl Chlorides with Alcohols - Chemistry LibreTexts. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. [Link]

- CN101544603A - Preparation method of 3,4-dihydropapaverine and hydrochloride thereof - Google P

-

Green Synthesis of Papaverine one of Opium Alkaloids in Water - Inorganic Chemistry Research. [Link]

-

nucleophilic addition / elimination in the reactions of acyl chlorides - Chemguide. [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

-

Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation - PubMed. [Link]

-

Safety Data Sheet: Acetyl chloride D3 - Carl ROTH. [Link]

-

A Scaleable Route to the Pure Enantiomers of Verapamil - Organic. [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. [Link]

-

Friedel–Crafts reaction - Wikipedia. [Link]

-

Synthesis of Verapamil - Chempedia - LookChem. [Link]

- RU2647583C2 - Method for the preparation of papaverine hydrochloride - Google P

-

Acyl chlorides and alcohols - A Level Chemistry - Save My Exams. [Link]

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - The Royal Society of Chemistry. [Link]

-

Acid Chloride + Alcohol = Ester (Mechanism) - YouTube. [Link]

-

Synthesis of Papaverine | PDF - Scribd. [Link]

Sources

- 1. HOMOVERATRYL CHLORIDE | 10313-60-7 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]

- 4. CN101544603A - Preparation method of 3,4-dihydropapaverine and hydrochloride thereof - Google Patents [patents.google.com]

- 5. PAPAVERINE synthesis - chemicalbook [chemicalbook.com]

- 6. angenesci.com [angenesci.com]

- 7. (3,4-二甲氧基苯基)乙酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 10. carlroth.com [carlroth.com]

- 11. savemyexams.com [savemyexams.com]

- 12. youtube.com [youtube.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Synthesis routes of this compound [benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Friedel-Crafts Acylation [organic-chemistry.org]

- 21. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]

- 22. Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1- [2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha- isopropyl-3,4-dimethoxybenzene-acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. datapdf.com [datapdf.com]

- 24. Synthesis of Verapamil - Chempedia - LookChem [lookchem.com]

Key chemical reactions involving (3,4-Dimethoxyphenyl)acetyl chloride

An In-Depth Technical Guide to the Core Chemical Reactions of (3,4-Dimethoxyphenyl)acetyl Chloride

Authored by a Senior Application Scientist

Foreword: The Versatility of a Key Synthetic Intermediate

This compound, also known as homoveratryl chloride, stands as a cornerstone intermediate in the landscape of advanced organic synthesis.[1][2] Its strategic importance lies in the combination of a reactive acyl chloride functional group and an electron-rich aromatic ring, furnished with two activating methoxy groups. This unique electronic and structural arrangement makes it a highly sought-after precursor for a multitude of complex molecules, particularly in the pharmaceutical industry for the synthesis of alkaloids and other bioactive compounds.[3][4] This guide provides an in-depth exploration of its fundamental reactions, grounded in mechanistic principles and practical, field-proven insights for the research scientist.

Chapter 1: Synthesis and Physicochemical Profile

Before delving into its reactivity, it is crucial to understand the preparation and inherent properties of this compound.

Preferred Synthetic Route: Chlorination of 3,4-Dimethoxyphenylacetic Acid

The most direct and industrially scalable synthesis involves the reaction of the parent carboxylic acid, 3,4-dimethoxyphenylacetic acid, with a chlorinating agent. While several reagents can achieve this transformation (e.g., oxalyl chloride, phosphorus pentachloride), thionyl chloride (SOCl₂) is overwhelmingly preferred.[5][6][7][8]

Causality of Reagent Choice: The selection of thionyl chloride is a classic example of process optimization. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at ambient temperatures.[7] This facilitates a straightforward purification, as the volatile byproducts and excess reagent can be easily removed under reduced pressure, driving the reaction to completion in accordance with Le Châtelier's principle.

Experimental Protocol: Synthesis of this compound [5][6]

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of 3,4-dimethoxyphenylacetic acid (1.0 eq) in an anhydrous inert solvent like methylene chloride.

-

Reagent Addition: Charge the dropping funnel with thionyl chloride (SOCl₂) (approx. 3.0 eq). Add the thionyl chloride dropwise to the stirring suspension over a period of 1-2 hours. The reaction is exothermic and will be accompanied by vigorous gas evolution (SO₂ and HCl). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[9]

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature. The cessation of gas evolution typically indicates the reaction is nearing completion (can take several hours).[5]

-

Completion: Gently heat the mixture to reflux for approximately one hour to ensure the reaction goes to completion.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (in a well-ventilated fume hood). The crude residue is then purified by vacuum distillation to yield the final product as a solid or pale yellow liquid.[5][9]

Physicochemical Data

A thorough understanding of a reagent's physical properties is paramount for safe handling and accurate experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁ClO₃ | [2][4] |

| Molecular Weight | 214.65 g/mol | [2][4] |

| Appearance | Solid | [2] |

| Melting Point | 40-43 °C | [2][4] |

| Boiling Point | 118-119 °C at 0.2 mmHg | [2][4] |

| Density | 1.245 g/mL at 25 °C | [2][4] |

| CAS Number | 10313-60-7 | [2][4] |

Safety Note: this compound is corrosive and moisture-sensitive. It causes severe skin burns and may cause respiratory irritation.[2][4] All manipulations should be performed in a fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

Chapter 2: Nucleophilic Acyl Substitution Reactions

The high reactivity of the acyl chloride functional group is dominated by its susceptibility to attack by nucleophiles. This forms the basis of its most common and synthetically useful transformations: amidation and esterification.

Amidation: Formation of Critical C-N Bonds

The reaction of this compound with primary or secondary amines is a robust and high-yielding method for forming amide bonds.[10][11] This reaction is fundamental to the synthesis of many biologically active molecules.[4]

Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group and forming the stable amide bond.

The Role of a Base: For every mole of amide formed, one mole of HCl is generated as a byproduct. This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base (e.g., triethylamine, pyridine, or even a second equivalent of the starting amine) is typically added to scavenge the HCl, ensuring the reaction proceeds to completion.[11][12]

// Invisible nodes for structure start [label="", shape=point]; mid1 [label="", shape=point]; mid2 [label="", shape=point]; mid3 [label="", shape=point]; end [label="", shape=point];

// Reactants AcylCl [label=<(3,4-MeO)₂-Ph-CH₂-C(=O)ClAcyl Chloride>]; Amine [label=<R₂NHAmine>]; Base [label=<Base(e.g., Et₃N)>];

// Products Amide [label=<(3,4-MeO)₂-Ph-CH₂-C(=O)NR₂Amide>]; Salt [label=<Base-H⁺Cl⁻Salt Byproduct>];

// Layout {rank=same; AcylCl; Amine; Base;} {rank=same; Amide; Salt;}

// Edges start -> AcylCl [style=invis]; start -> Amine [style=invis]; start -> Base [style=invis];

AcylCl -> mid1 [label="+"]; Amine -> mid1 [style=invis]; mid1 -> mid2 [label="→", arrowhead=open]; Base -> mid2 [style=invis];

mid2 -> Amide [label="+"]; mid2 -> Salt [style=invis];

Amide -> end [style=invis]; Salt -> end [style=invis]; } dot Caption: General workflow for the amidation reaction.

Experimental Protocol: General Amidation [11]

-

Setup: Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) in a round-bottom flask under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical for controlling the exothermic reaction.

-

Addition: Prepare a solution of this compound (1.05 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled, stirring amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quench & Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Washing: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude amide can be purified further by recrystallization or column chromatography.

Esterification: Accessing Oxygen-Linked Scaffolds

The reaction with alcohols to form esters is another cornerstone transformation of this compound.[13] This reaction is generally rapid and efficient, often proceeding under milder conditions than traditional Fischer esterification.

Mechanistic Insight: Similar to amidation, the reaction follows a nucleophilic acyl substitution pathway.[8] The alcohol's oxygen atom acts as the nucleophile. A base, typically pyridine, is often used not only to neutralize the HCl byproduct but also to act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is then attacked by the alcohol.

Experimental Protocol: General Esterification [12][13]

-

Setup: In a flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in an anhydrous solvent such as THF, DCM, or benzene. Add a base like pyridine or triethylamine (1.2 eq).

-

Addition: Add this compound (1.1 eq) dropwise to the stirring solution at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Work-up: Quench the reaction with water and extract the ester into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic phase with dilute acid (to remove the base), saturated sodium bicarbonate, and brine. Dry the organic layer, concentrate in vacuo, and purify the crude ester by chromatography or distillation.

Chapter 3: Electrophilic Aromatic Substitution: The Friedel-Crafts Acylation

Beyond the reactivity of the acyl chloride group itself, the dimethoxy-substituted phenyl ring is primed for electrophilic aromatic substitution (EAS). The Friedel-Crafts acylation is a powerful C-C bond-forming reaction that attaches the acyl group to another aromatic ring.[14][15]

Mechanistic Insight & The Role of the Lewis Acid: The reaction is initiated by the coordination of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to the chlorine atom of the acyl chloride. This coordination polarizes the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This potent electrophile is then attacked by the π-electrons of an arene (the substrate). Subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and yields the aryl ketone product.[15][16]

A Stoichiometric Requirement: Unlike Friedel-Crafts alkylation, the acylation reaction typically requires a stoichiometric amount of the Lewis acid catalyst.[14][17] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid catalyst, effectively deactivating it. An aqueous workup is required to break this complex and isolate the ketone product.[14]

// Nodes AcylCl [label="(3,4-MeO)₂-Ph-CH₂COCl", fillcolor="#F1F3F4", style=filled]; LewisAcid [label="Lewis Acid (AlCl₃)", fillcolor="#F1F3F4", style=filled]; Step1 [label="Formation of\nAcylium Ion", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; AcyliumIon [label="[(3,4-MeO)₂-Ph-CH₂C=O]⁺", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Arene [label="Arene (Substrate)", fillcolor="#F1F3F4", style=filled]; Step2 [label="Electrophilic Attack", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; Complex [label="Product-Catalyst Complex", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Step3 [label="Aqueous Workup", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; Product [label="Aryl Ketone Product", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

// Edges AcylCl -> Step1; LewisAcid -> Step1; Step1 -> AcyliumIon; AcyliumIon -> Step2; Arene -> Step2; Step2 -> Complex; Complex -> Step3; Step3 -> Product; } dot Caption: Workflow of the Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation [16]

-

Setup: Charge a flame-dried, multi-necked flask with an anhydrous solvent (e.g., DCM, 1,2-dichloroethane) and the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) under an inert atmosphere.

-

Reagent Addition: Cool the suspension to 0 °C. Add this compound (1.0 eq) portion-wise or as a solution in the reaction solvent. Stir for 15-30 minutes to allow for complex formation.

-

Substrate Addition: Add the aromatic substrate (1.0 eq) dropwise, maintaining the low temperature.

-

Reaction: Allow the reaction to stir at 0 °C or room temperature for several hours. Monitor progress by TLC.

-

Quench: Carefully and slowly quench the reaction by pouring it onto crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction and Purification: Separate the organic layer, extract the aqueous layer with additional solvent, and combine the organic phases. Wash with water, saturated sodium bicarbonate, and brine. Dry over an anhydrous salt, filter, and remove the solvent in vacuo. Purify the resulting ketone by column chromatography or recrystallization.

Chapter 4: Applications in Total Synthesis - Case Studies

The true utility of this compound is demonstrated in its application as a key building block in the synthesis of complex, high-value molecules.

Synthesis of Papaverine Precursors

Papaverine is a benzylisoquinoline alkaloid used as an antispasmodic.[18] A common synthetic strategy, the Bischler-Napieralski reaction, relies on the amidation of homoveratrylamine (2-(3,4-dimethoxyphenyl)ethanamine) with an appropriate acyl chloride. While some routes use the corresponding acid, the acyl chloride provides a more reactive intermediate for the initial amidation step.[19][20][21]

The N-(2-(3,4-dimethoxyphenyl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide formed from this reaction is the direct precursor for the subsequent cyclization and dehydrogenation steps that yield the papaverine core.[20][22]

Synthesis of Verapamil Fragments

Verapamil is a calcium channel blocker used to treat high blood pressure and angina.[23][24] The synthesis of verapamil involves coupling a key nitrile intermediate with an N-alkylated amine derivative.[25][26] this compound serves as a precursor to the 2-(3,4-dimethoxyphenyl)acetonitrile fragment, a critical component of the final molecule. Its conversion to amides and subsequent dehydration or direct reaction with cyanide sources provides access to this essential nitrile building block.[1][2]

Conclusion

This compound is a powerful and versatile reagent whose reactivity profile is defined by two key features: the electrophilic acyl chloride group and the nucleophilic, activated aromatic ring. A mastery of its fundamental reactions—amidation, esterification, and Friedel-Crafts acylation—provides the synthetic chemist with a reliable toolkit for constructing complex molecular architectures. The successful application of this intermediate in the synthesis of pharmaceuticals like papaverine and verapamil underscores its enduring importance in drug discovery and development. A solid understanding of the mechanistic principles and practical protocols outlined in this guide is essential for leveraging the full synthetic potential of this invaluable chemical building block.

References

-

LookChem. (n.d.). Synthesis of Verapamil. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Elad, D., & Ginsburg, D. (1952). The synthesis of papaverine. Bulletin on Narcotics, 4(3), 27-34. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) 3,4-Dimethoxyphenyl-acetic acid chloride. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound [FTIR]. Retrieved from [Link]

- Google Patents. (2018). US20180127354A1 - A process for the preparation of verapamil hydrochloride.

-

Journal of Applicable Chemistry. (2013). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]

- Google Patents. (2016). WO2016181292A1 - A process for the preparation of verapamil hydrochloride.

- Google Patents. (2018). US10144703B2 - Process for the preparation of Verapamil hydrochloride.

-

Organic Syntheses. (2000). The Synthesis of 2-Alkyl-4-Pyrones from Meldrum's Acid. Org. Synth., 77, 114. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

- Google Patents. (2016). CN105541714A - Preparation methods of papaverine and papaverine hydrochloride.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

-

Inorganic Chemistry Research. (2021). Green Synthesis of Papaverine one of Opium Alkaloids in Water. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of Papaverine. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

-

IISTE.org. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]

-

ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]

- Google Patents. (2016). CN105601496A - Preparation method of 3,4-dimethoxy phenylpropionic acid.

-

ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? Retrieved from [Link]

-

ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15371–15380. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

GOV.UK. (n.d.). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. Retrieved from [Link]

Sources

- 1. HOMOVERATRYL CHLORIDE | 10313-60-7 [chemicalbook.com]

- 2. (3,4-ジメトキシフェニル)アセチルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 10313-60-7 | Benchchem [benchchem.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. echemi.com [echemi.com]

- 8. Acyl chloride - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. sphinxsai.com [sphinxsai.com]

- 11. Amide Synthesis [fishersci.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. iiste.org [iiste.org]

- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. Friedel-Crafts Acylation [organic-chemistry.org]

- 18. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]

- 19. CN105541714A - Preparation methods of papaverine and papaverine hydrochloride - Google Patents [patents.google.com]

- 20. PAPAVERINE synthesis - chemicalbook [chemicalbook.com]

- 21. orgchemres.org [orgchemres.org]

- 22. scribd.com [scribd.com]

- 23. Synthesis of Verapamil - Chempedia - LookChem [lookchem.com]

- 24. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]

- 25. R(+)-VERAPAMIL HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 26. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]

(3,4-Dimethoxyphenyl)acetyl chloride synonyms and alternative names (homoveratryl chloride)

An In-Depth Technical Guide to (3,4-Dimethoxyphenyl)acetyl chloride (Homoveratryl chloride) for Advanced Research and Development

Executive Summary

This compound, most commonly known in the field as homoveratryl chloride, is a pivotal acid chloride intermediate in organic synthesis. Its structure, featuring a reactive acyl chloride group attached to a dimethoxy-substituted phenyl ring, makes it an exceptionally valuable building block for complex molecular architectures. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis, reactivity, and safe handling protocols. Authored for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective and safe utilization in the laboratory.

Nomenclature and Identification

Precise identification of chemical reagents is fundamental to reproducible science. This compound is known by several names, which can be a source of ambiguity. The following table consolidates its synonyms and key identifiers to ensure clarity in procurement, documentation, and publication.

| Identifier Type | Value |

| Primary IUPAC Name | 2-(3,4-dimethoxyphenyl)acetyl Chloride[1][2] |

| Common Name | Homoveratryl chloride[2][3][4] |

| CAS Number | 10313-60-7[2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₁ClO₃[2][4][6] |

| InChIKey | QBJIMTPENIGDOG-UHFFFAOYSA-N[3][7][8][9] |

| MDL Number | MFCD00009674[1][3][4] |

| Beilstein/REAXYS No. | 396343[3] |

| Alternative Names | 3,4-dimethoxyphenylacetyl chloride[1] |

| Benzeneacetyl chloride, 3,4-dimethoxy-[1][4][10] | |

| Homoveratric acid chloride[1] | |

| Homoveratroylchlorid[1] |

Physicochemical Properties

A thorough understanding of a compound's physical properties is critical for designing experimental setups, particularly for purifications and reaction monitoring. Homoveratryl chloride is a low-melting solid under standard conditions.

| Property | Value | Source(s) |

| Molecular Weight | 214.65 g/mol | [3][4][5][6] |

| Appearance | Solid | [3][5] |

| Melting Point | 40-43 °C | [3][4][5] |

| Boiling Point | 118-119 °C @ 0.2 mmHg | [3][4][5] |

| Density | 1.245 g/mL at 25 °C | [3][4][5] |

| Refractive Index | n20/D 1.5489 | [3][4] |

Synthesis and Mechanism

The most direct and widely adopted synthesis of homoveratryl chloride is the chlorination of its corresponding carboxylic acid, 3,4-dimethoxyphenylacetic acid. This transformation is a cornerstone reaction in organic chemistry.

Reaction Scheme

The conversion is typically achieved using thionyl chloride (SOCl₂) in an inert solvent.

Caption: Synthesis of homoveratryl chloride from its carboxylic acid.

Mechanistic Rationale

Expertise & Experience: The choice of thionyl chloride is deliberate and highly advantageous for several reasons. First, it readily converts the carboxylic acid into the highly reactive acyl chloride. Second, the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[7][11] This is crucial as their evolution from the reaction mixture drives the chemical equilibrium towards the product side, ensuring a high yield as per Le Châtelier's principle. The use of an inert solvent like methylene chloride prevents unwanted side reactions and facilitates temperature control.[7][11]

Detailed Synthesis Protocol

This protocol is a self-validating system, adapted from established literature procedures.[7][11]

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, suspend 3,4-dimethoxyphenylacetic acid (549.4 g) in methylene chloride (600 mL).[7][11]

-

Scientist's Note: The glassware must be scrupulously dried. Acyl chlorides are highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid.

-

-

Reaction: Add thionyl chloride (600 mL) dropwise to the stirred suspension over 2 hours at room temperature.[7][11]

-

Scientist's Note: The reaction is exothermic and generates significant amounts of HCl and SO₂ gas. The addition must be slow and performed in a well-ventilated fume hood. A gas trap (e.g., a bubbler with a sodium hydroxide solution) is essential to neutralize the acidic off-gases.

-

-

Maturation: After the addition is complete, continue stirring the mixture. The evolution of gas will gradually cease over approximately 16 hours.[11]

-